molecular formula C23H17NO5 B2537330 2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate CAS No. 326007-72-1

2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate

Cat. No.: B2537330
CAS No.: 326007-72-1
M. Wt: 387.391
InChI Key: VFSNQEHZLPYGPR-UHFFFAOYSA-N
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Description

The compound 2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate is an ester derivative featuring a naphthalimide core (1,3-dioxo-1H-benzo[de]isoquinoline) linked via a propanoate chain to a 2-oxo-2-phenylethyl group. This structure combines aromaticity, polarity, and ester functionality, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

phenacyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5/c25-19(15-6-2-1-3-7-15)14-29-20(26)12-13-24-22(27)17-10-4-8-16-9-5-11-18(21(16)17)23(24)28/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSNQEHZLPYGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[de]isoquinoline-1,3-dione core. This can be achieved through the condensation of phthalic anhydride with an appropriate amine, followed by cyclization and oxidation steps.

    Condensation Reaction: Phthalic anhydride reacts with an amine to form an intermediate amide.

    Cyclization: The intermediate undergoes cyclization to form the isoquinoline structure.

    Oxidation: The isoquinoline derivative is oxidized to form the benzo[de]isoquinoline-1,3-dione core.

The final step involves esterification of the benzo[de]isoquinoline-1,3-dione with 2-oxo-2-phenylethyl propanoate under acidic or basic conditions, often using a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[de]isoquinoline core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (amines, thiols) are used under controlled conditions to achieve selective substitution.

Major Products

The major products of these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential applications in drug discovery and development. Its structural features make it a candidate for targeting specific biological pathways, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The benzo[de]isoquinoline core is known for its biological activity, making it a valuable scaffold for drug design.

Industry

Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and fluorescent dyes. Its stability and electronic properties make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate involves its interaction with specific molecular targets. The benzo[de]isoquinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in key metabolic pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs, highlighting substituent variations and their impact on properties:

Compound Name Substituent/R-Group Key Properties/Activities References
Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate Methyl ester Monoclinic crystal (P21/c), a=9.930 Å, β=93.08°, synthesized via H2SO4-catalyzed esterification
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid (Alrestatin) Acetic acid Aldose reductase inhibitor; shorter chain reduces lipophilicity vs. propanoate derivatives
4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid Butanoic acid Increased chain length may enhance solubility or binding flexibility
N-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives Amide-linked aryl groups Promotes seed germination (wheat/cucumber); fungicidal activity at 125 mg/L
2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate Bromobenzoate-morpholino hybrid Potential for photodynamic or MOF/COF applications due to aromatic and halogen moieties
Target compound: 2-Oxo-2-phenylethyl ester 2-Oxo-2-phenylethyl ester Hypothesized enhanced lipophilicity and steric bulk due to phenyl group

Biological Activity

2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate is a synthetic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a phenyl group and a benzo[de]isoquinoline moiety, suggests diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H17NO5, with a molecular weight of 387.391 g/mol. The compound features a ketone group and an ester linkage, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of the benzo[de]isoquinoline structure exhibit notable antimicrobial activity. For instance, compounds related to the target compound have demonstrated efficacy against various fungal pathogens such as Alternaria solani, Fusarium graminearum, and Phytophthora capsici at concentrations as low as 125 mg/L . These findings suggest that the compound may possess similar antimicrobial properties.

Antioxidant Activity

The antioxidant potential of compounds containing the benzo[de]isoquinoline scaffold has been documented in several studies. The presence of phenolic groups in these compounds enhances their ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property could be beneficial in preventing diseases associated with oxidative damage.

Cytotoxicity and Anticancer Activity

Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the activation of intrinsic pathways, although further research is needed to elucidate specific pathways and targets involved.

Study on Antifungal Activity

A study conducted on various derivatives revealed that compounds similar to this compound exhibited significant antifungal activity against pathogenic strains. The results highlighted the importance of structural modifications in enhancing bioactivity.

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AAlternaria solani125 mg/L
Compound BFusarium graminearum150 mg/L
Target CompoundPhytophthora capsiciTBD

Study on Antioxidant Activity

In another investigation assessing antioxidant properties, compounds derived from benzo[de]isoquinoline structures were tested using DPPH radical scavenging assays. Results indicated that these compounds could effectively reduce oxidative stress markers in vitro.

CompoundDPPH Scavenging Activity (%) at 100 µM
Compound A85%
Compound B90%
Target CompoundTBD

Q & A

Q. What are the established synthetic routes for 2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via coupling reactions using carbodiimide-based catalysts like EDC·HCl and DMAP in dichloromethane (DCM). For example, a related ester derivative (4-(2-oxo-2-phenylethoxy)phenyl propanoate) was synthesized with 92% purity under these conditions . Optimization strategies include:

  • Catalyst Screening : Test alternatives like DCC or HOBt for efficiency.
  • Solvent Selection : Evaluate polar aprotic solvents (e.g., THF, DMF) to improve solubility.
  • Temperature Control : Maintain 0–25°C to minimize side reactions.
  • Purity Validation : Use 1^1H NMR, 13^13C NMR, and HRMS (ESI) to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • 1^1H NMR and 13^13C NMR to verify proton and carbon environments, respectively.
    • HRMS (ESI) for accurate molecular weight confirmation .
  • Chromatography :
    • HPLC with UV detection to assess purity (>95% recommended for biological studies).
  • Physical Properties :
    • Melting point determination (if crystalline) or viscosity measurements (for liquids) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements :
    • Respiratory protection: Use NIOSH-approved P95 respirators for particulates or OV/AG/P99 cartridges for organic vapors .
    • Full-body chemical-resistant suits and gloves (e.g., nitrile) .
  • Exposure Control :
    • Work in fume hoods with adequate ventilation.
    • Avoid drainage contamination due to unknown aquatic toxicity .

Advanced Research Questions

Q. How can computational methods be integrated with experimental approaches to design novel derivatives of this compound?

Methodological Answer:

  • Reaction Path Modeling : Use quantum chemical calculations (e.g., DFT) to predict intermediate stability and transition states for derivatization .
  • Machine Learning : Train models on existing reaction databases to propose optimal substituents (e.g., trifluoromethanesulfonate groups) for enhanced bioactivity .
  • Validation : Synthesize top-predicted derivatives and compare experimental yields with computational predictions .

Q. How can researchers resolve contradictions in reported bioactivity data of this compound?

Methodological Answer:

  • Systematic Assays : Conduct dose-response studies across multiple cell lines (e.g., cancer vs. normal) to clarify selectivity .
  • Structure-Activity Relationship (SAR) Analysis : Modify functional groups (e.g., the benzo[de]isoquinolin-1,3-dione moiety) and correlate changes with activity .
  • Meta-Analysis : Cross-reference pharmacological databases (e.g., PubChem) to identify inconsistencies in assay conditions (e.g., solvent, concentration) .

Q. What strategies are effective for modifying the benzo[de]isoquinolin-1,3-dione moiety to enhance specific physicochemical properties?

Methodological Answer:

  • Functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethylsulfonyl) to improve metabolic stability .
  • Metal Complexation : Test coordination with transition metals (e.g., Cu2+^{2+}) to alter solubility or redox activity .
  • LogP Optimization : Use substituents like hydroxyl or methyl groups to adjust hydrophilicity for CNS penetration .

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